molecular formula C9H10FNO B1394235 (R)-6-fluorochroman-4-amine CAS No. 911825-61-1

(R)-6-fluorochroman-4-amine

Cat. No. B1394235
M. Wt: 167.18 g/mol
InChI Key: WVQYSVLMDHXHOV-MRVPVSSYSA-N
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Description

(R)-6-Fluorochroman-4-amine, also known as (R)-6-fluoro-2-methyl-4-aminopyridine, is an important synthetic intermediate used in the synthesis of many pharmaceuticals. It is a chiral amine, meaning it has two different enantiomers, and its stereochemistry is important for its biological activity. This compound has been studied extensively in the past few decades, and its synthesis, mechanism of action, biochemical and physiological effects, and applications have been explored in detail.

Scientific Research Applications

Fluorogenic and Fluorochromic Probe Development

A study introduced a new fluorogenic and fluorochromic probe based on the reduction of weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline to fluorescent cinnoline-4-amine. The fluorescence of 6-(4-cyanophenyl)cinnoline-4-amine is significantly influenced by the solvent, with the strongest fluorescence increase observed in water. This discovery is vital for the development of environment-sensitive fluorogenic probes for various analytical and biological applications in aqueous mediums, such as in the detection of hepatic cancer cells using fluorescent microscopy and flow cytometry (Danilkina et al., 2021).

Synthesis and Resolution Research

The synthesis and resolution of (R)- and (S)-6-fluorochroman-2-carboxylic acids were achieved from p-fluorophenol, indicating the potential for stereoselective synthesis of related compounds. This work is crucial for the synthesis of enantiopure compounds, which are important in various fields, including pharmaceuticals (Yang et al., 2005).

Hydrogen Sulfide Detection

A review highlighted the development of chromogenic and fluorogenic sensors for hydrogen sulfide, an essential biological gas. The recognition mechanisms used by these sensors are instrumental for designing highly selective colorimetric or fluorimetric probes for detecting hydrogen sulfide in living cells, which is critical for biological and medical research (Li, Yin & Huo, 2015).

Nickel-Catalyzed Cross-Coupling

Research on nickel-catalyzed cross-coupling involving primary or secondary alkylzinc halides and primary alkyl halides highlighted the tolerance of NH-groups in the cross-coupling, allowing the synthesis of aminated products. This methodology is significant for the synthesis of complex amines, potentially applicable in synthesizing pharmaceuticals and other nitrogen-containing organic compounds (Jensen & Knochel, 2002).

Enantiopure Amine Synthesis

The research demonstrated the synthesis of enantiopure amines using ω-transaminases, achieving optically pure (R)- and (S)-enantiomers for a range of ketones. This breakthrough is crucial for the pharmaceutical industry, where the purity of chiral amines can significantly affect the efficacy and safety of drugs (Pressnitz et al., 2013).

properties

IUPAC Name

(4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQYSVLMDHXHOV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677280
Record name (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-fluorochroman-4-amine

CAS RN

911825-61-1
Record name (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911825-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-6-Fluorochroman-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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